![molecular formula C12H14Cl3N3 B1436014 2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride CAS No. 2109576-26-1](/img/structure/B1436014.png)
2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride
Vue d'ensemble
Description
2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride is a useful research compound. Its molecular formula is C12H14Cl3N3 and its molecular weight is 306.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Corrosion Inhibition
2-(4-Chlorophenyl) derivatives of imidazo[4,5-b]pyridine have been evaluated for their inhibitory performance against mild steel corrosion in acidic environments. Studies using various techniques, including weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy, have shown that these compounds act as high-performance mixed-type inhibitors. This is supported by density functional theory and molecular dynamic simulation results (Saady et al., 2021).
Biological Activity
Several studies have explored the biological activities of imidazo[4,5-c]pyridine derivatives. Compounds like 2-(4'-chlorophenyl)-6-methyl-imidazo[1,2-a]pyridine have been synthesized and tested for their antimicrobial properties against various bacteria and fungi, showing moderate activity in certain concentrations (Bhuva et al., 2015). Similarly, other derivatives have been studied for their antibacterial and antifungal activities, providing insights into their potential pharmaceutical applications (Ladani et al., 2009).
Potential in Pharmaceutical Development
The derivatives of imidazo[4,5-c]pyridine, such as those incorporating chlorophenyl groups, have been identified as potential candidates in pharmaceutical development. For example, some derivatives have shown potential as P2X7 receptor antagonists, which could have applications in treating various conditions (Swanson et al., 2016). Another study focused on the design and synthesis of these derivatives as VEGFR-2 kinase inhibitors, highlighting their potential in cancer therapy (Han et al., 2012).
Anticholinesterase Potential
Research into imidazo[1,2-a]pyridine-based derivatives, which are structurally related to imidazo[4,5-c]pyridine compounds, has revealed their potential as acetylcholinesterase inhibitors. This indicates possible applications in treating neurological disorders, such as Alzheimer's disease (Kwong et al., 2019).
Mécanisme D'action
Target of Action
The primary target of 2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride is the enzyme Glutaminyl Cyclase (QC) found in the bacterium Porphyromonas gingivalis . This bacterium is associated with periodontitis, a severe oral disease . The compound acts as an inhibitor of this enzyme .
Mode of Action
The compound interacts with its target, the Glutaminyl Cyclase, by binding to it and inhibiting its function . This interaction results in the disruption of the bacterium’s normal metabolic processes, thereby inhibiting its growth and proliferation .
Biochemical Pathways
The inhibition of Glutaminyl Cyclase disrupts the normal metabolic pathways of Porphyromonas gingivalis . This enzyme is involved in the post-translational modification of proteins, a crucial process for the survival and virulence of the bacterium . By inhibiting this enzyme, the compound interferes with these pathways, leading to the bacterium’s inability to proliferate and cause disease .
Pharmacokinetics
The compound’s effectiveness suggests that it has suitable bioavailability, allowing it to reach its target in the bacterium and exert its inhibitory effect .
Result of Action
The molecular and cellular effects of the compound’s action result in the inhibition of the growth and proliferation of Porphyromonas gingivalis . By inhibiting the function of Glutaminyl Cyclase, the compound disrupts the bacterium’s metabolic processes, leading to its inability to cause disease .
Action Environment
The action of this compound is influenced by the environment within the oral cavity, where Porphyromonas gingivalis resides . Factors such as pH, temperature, and the presence of other microbial species can potentially influence the compound’s action, efficacy, and stability.
Analyse Biochimique
Biochemical Properties
2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are crucial for cell signaling pathways . The compound’s interaction with these kinases can lead to alterations in cellular processes, including cell proliferation and apoptosis.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can induce apoptosis in cancer cells by activating caspases and reducing the expression of proliferating cell nuclear antigen (PCNA) . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation . This inhibition results in cell cycle arrest and subsequent apoptosis. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound’s stability and degradation over time are crucial for its efficacy. In vitro studies have shown that it remains stable under physiological conditions for extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its biotransformation . The compound’s metabolism leads to the formation of various metabolites, some of which may retain biological activity. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its therapeutic efficacy. The compound is transported across cell membranes via specific transporters and binding proteins . Once inside the cells, it accumulates in certain organelles, such as the mitochondria and nucleus, where it exerts its biological effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity. The compound is directed to specific compartments within the cell through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can induce apoptosis by disrupting mitochondrial membrane potential. Additionally, its presence in the nucleus allows it to modulate gene expression by interacting with DNA and transcription factors.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3.2ClH/c13-9-3-1-8(2-4-9)12-15-10-5-6-14-7-11(10)16-12;;/h1-4,14H,5-7H2,(H,15,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXRRHJIIYZWPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(N2)C3=CC=C(C=C3)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


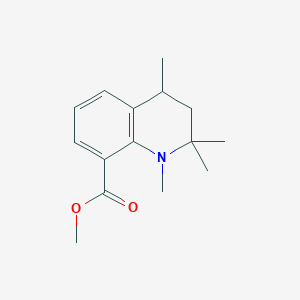
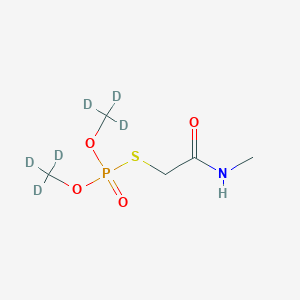
![2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}-3-(dimethylamino)prop-2-enenitrile](/img/structure/B1435936.png)
![2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid](/img/structure/B1435938.png)
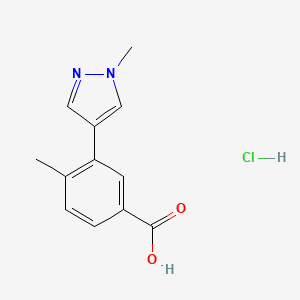
![10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine](/img/structure/B1435941.png)
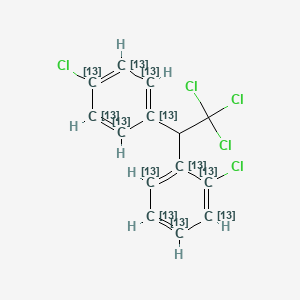
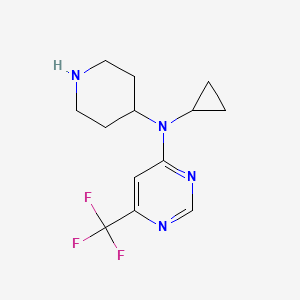
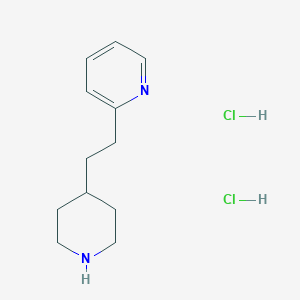

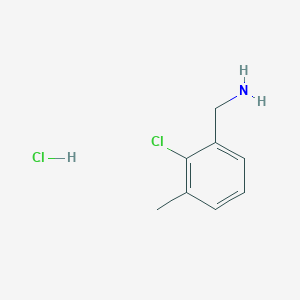

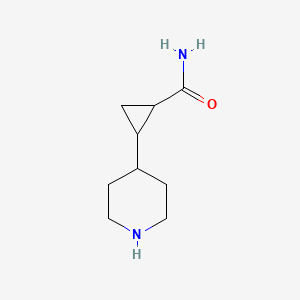
![[2-(1-methyl-1H-pyrazol-4-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B1435953.png)
